ethyl 5-(2-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Historical Development of Thieno[3,4-d]pyridazine Research
The exploration of thieno[3,4-d]pyridazine derivatives began in the late 20th century, driven by the need for novel heterocyclic scaffolds with improved pharmacokinetic properties. Early synthetic efforts focused on annulation strategies to fuse thiophene and pyridazine rings, leveraging Friedel-Crafts reactions and intramolecular cyclizations to construct the core structure. The discovery of 5,7-dihydrothieno[3,4-d]pyridazine (PubChem CID: 22102068) marked a foundational milestone, providing a template for further derivatization. By the 2000s, advances in organocuprate chemistry enabled efficient synthesis of 2,3-disubstituted analogs, enhancing structural diversity and enabling structure-activity relationship (SAR) studies.
The 2010s saw a shift toward pharmacological characterization, with tricyclic pyridazinone derivatives emerging as promising candidates for cardiovascular and anti-inflammatory applications. For instance, 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone demonstrated anti-inflammatory activity comparable to acetylsalicylic acid in preclinical models. These developments underscored the scaffold’s adaptability, paving the way for targeted modifications such as halogenation and esterification to optimize drug-like properties.
Significance of Thieno[3,4-d]pyridazine Scaffold in Drug Discovery
The thieno[3,4-d]pyridazine scaffold offers unique advantages in drug design:
- Bioisosteric Potential : Its fused heterocyclic system mimics purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.
- Electron-Deficient Core : The pyridazine ring enhances solubility and facilitates π-π stacking with aromatic residues in biological targets.
- Synthetic Flexibility : Positions 2, 3, 5, and 7 allow regioselective functionalization, enabling fine-tuning of pharmacological profiles.
Recent studies highlight its role as a privileged scaffold in kinase inhibition, phosphodiesterase (PDE) modulation, and adenosine receptor antagonism. For example, tricyclic pyridazinones like 5H-indeno[1,2-c]pyridazine exhibit dual antihypertensive and antiplatelet effects via PDEIII inhibition. Such multifunctionality positions thieno[3,4-d]pyridazines as valuable tools for addressing polypharmacological challenges in complex diseases.
Contextual Position of Ethyl 5-(2-Chlorobenzamido)-3-(4-Chlorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]pyridazine-1-Carboxylate in Contemporary Research
This compound belongs to the 2-aminothienopyridazine subclass, characterized by a chlorophenyl-substituted pyridazinone core and an esterified carboxyl group. Structurally analogous to adenosine A1 receptor (A1AR) modulators, this compound’s design likely aims to enhance binding affinity through halogen-mediated hydrophobic interactions and hydrogen bonding via the amide moiety.
While direct pharmacological data for this specific derivative remain limited, its structural kinship to validated candidates suggests potential applications in:
Relationship to Pyridazinone Derivatives and Privileged Scaffolds
Pyridazinones are established privileged scaffolds due to their broad bioactivity and synthetic accessibility. This compound extends this legacy by integrating a thieno[3,4-d]pyridazine core with pyridazinone pharmacophores. Key comparative features include:
| Feature | Classical Pyridazinones | Thieno[3,4-d]pyridazine Derivatives |
|---|---|---|
| Core Structure | Benzene + 2 diazine rings | Thiophene + pyridazine fusion |
| Electron Density | Moderate | Highly electron-deficient |
| Common Modifications | Alkyl/aryl at C-3, C-6 | Halogenation at C-5, C-3 |
| Therapeutic Areas | Cardiovascular, inflammation | Oncology, CNS disorders |
This derivative’s 4-oxo group and chlorophenyl substituents align with SAR trends observed in anti-inflammatory benzo[h]cinnolinones and anticancer imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinones. For instance, compound 90 (Figure 24 in Source ) demonstrated nanomolar IC~50~ values against ovarian cancer cells, underscoring the impact of tricyclic annexation on potency.
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)24)17(15)21(29)27(26-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOVSPJNBOIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the class of thieno[3,4-d]pyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,4-d]pyridazine core.
- An ethyl ester functional group.
- A chlorobenzamido moiety.
- A 4-chlorophenyl substituent.
Molecular Formula : C18H16ClN3O3S
Molecular Weight : 373.85 g/mol
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. Studies have shown that derivatives of thieno[3,4-d]pyridazines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have shown that it can reduce nitric oxide (NO) production and inhibit the expression of inducible nitric oxide synthase (iNOS) in activated microglial cells. This suggests potential applications in neuroinflammatory conditions such as Parkinson's disease.
The proposed mechanism of action for this compound involves:
- Inhibition of NF-kB signaling pathway.
- Modulation of MAPK pathways.
These pathways are critical in regulating inflammatory responses and cellular survival.
Case Study 1: Neuroprotection in Parkinson's Disease
A study investigated the protective effects of a related compound against lipopolysaccharide (LPS)-induced neuroinflammation. The results indicated a significant reduction in pro-inflammatory cytokines and improved behavioral outcomes in an animal model of Parkinson's disease. This highlights the potential for thieno[3,4-d]pyridazine derivatives as neuroprotective agents.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of similar thieno[3,4-d]pyridazine derivatives against various cancer cell lines. The results showed that these compounds inhibited cell growth and induced apoptosis through caspase activation pathways. This positions this compound as a promising candidate for further development in cancer therapeutics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Complex substituents at position 5 correlate with lower yields. For example, compound 66 (methylamino, 27% yield) requires multi-step functionalization, whereas compounds 67 and 68 (halogenated amino groups) achieve higher yields (75–79%) due to streamlined reactivity .
- Aromatic Substituents : The 4-fluorophenyl group in the Ev7 compound (vs. 4-chlorophenyl in the target) may enhance metabolic stability due to fluorine’s electronegativity, though direct data are unavailable .
Physicochemical and Pharmacokinetic Considerations
- However, analogs like compound 67 (450 g/mol) may offer better pharmacokinetic profiles .
- Solubility: The ethyl carboxylate group improves aqueous solubility compared to non-esterified analogs, as seen in ’s active compounds (e.g., 4b, 15) .
- Electron-Donating/Withdrawing Effects : Methoxy groups (Ev7 compound) may reduce metabolic degradation compared to halogens, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
